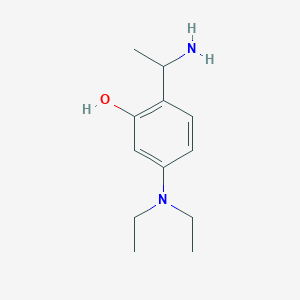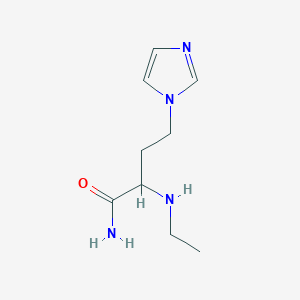
2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide is a synthetic organic compound that features both an ethylamino group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate aldehyde with an amine and a nitrile under acidic conditions to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting enzyme activity or receptor function. The ethylamino group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-4-(1h-imidazol-1-yl)butanamide
- 2-(Propylamino)-4-(1h-imidazol-1-yl)butanamide
- 2-(Butylamino)-4-(1h-imidazol-1-yl)butanamide
Uniqueness
2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide is unique due to its specific combination of the ethylamino group and the imidazole ring. This combination can result in distinct chemical properties and biological activities compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(ethylamino)-4-imidazol-1-ylbutanamide |
InChI |
InChI=1S/C9H16N4O/c1-2-12-8(9(10)14)3-5-13-6-4-11-7-13/h4,6-8,12H,2-3,5H2,1H3,(H2,10,14) |
InChI Key |
ZZMXSQUQXBVGFE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C=CN=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



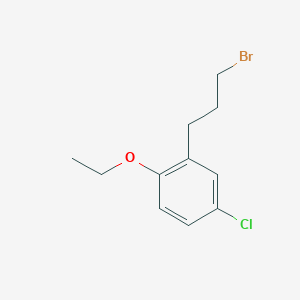


![3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565868.png)
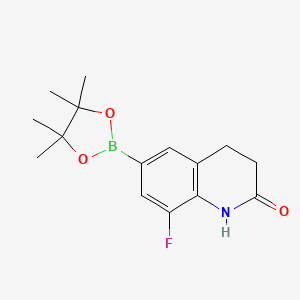
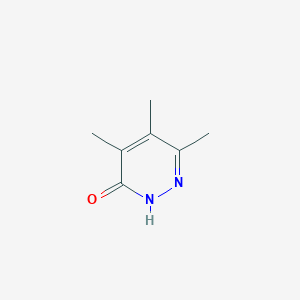

![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)




